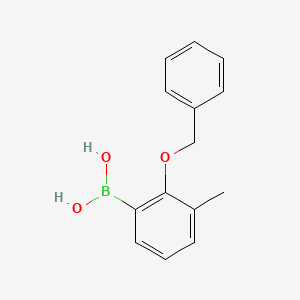

2-(Benzyloxy)-3-methylphenylboronic acid

Description

Properties

IUPAC Name |

(3-methyl-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-6-5-9-13(15(16)17)14(11)18-10-12-7-3-2-4-8-12/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULANZGAYLJKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-(Benzyloxy)-3-methylphenylboronic acid

An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-3-methylphenylboronic Acid

Executive Summary

This guide provides a comprehensive, research-grade overview of the , a key building block in modern medicinal chemistry. Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in drug discovery.[1][2] This document offers a detailed, step-by-step methodology, grounded in established chemical principles, for the reliable preparation of this specific, sterically-hindered boronic acid. We will explore the strategic rationale behind each synthetic transformation, from the protection of the phenolic starting material to the critical low-temperature lithiation-borylation and subsequent purification. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and scientifically rigorous protocol.

Introduction: The Strategic Importance of Substituted Arylboronic Acids

The incorporation of the boronic acid functional group into organic molecules has revolutionized synthetic chemistry.[3] Boronic acids and their derivatives are exceptionally versatile intermediates, primarily due to their stability, low toxicity, and predictable reactivity in transition metal-catalyzed reactions.[2][3] The Suzuki-Miyaura cross-coupling, for which its developers were awarded the Nobel Prize in Chemistry in 2010, relies on these organoboron compounds to construct biaryl and heteroaryl structures that form the core of countless pharmaceutical agents.[1][4]

The target molecule, this compound, is a valuable synthon. The ortho-benzyloxy group provides a protected phenol, which can be deprotected in later synthetic stages, while the meta-methyl group introduces steric and electronic diversity. This specific substitution pattern makes it a crucial component for accessing complex molecular architectures in the development of novel therapeutics.[5][6] This guide presents a robust and reproducible pathway to this important intermediate.

Retrosynthetic Analysis

A logical synthetic strategy for this compound begins with a retrosynthetic disconnection of the carbon-boron bond. This reveals an aryllithium or Grignard intermediate, which in turn derives from the corresponding aryl bromide. The aryl bromide itself is readily accessible from a commercially available phenol through a standard protection protocol.

Caption: Retrosynthetic pathway for the target boronic acid.

Part 1: Synthesis of the Aryl Bromide Precursor: 1-(Benzyloxy)-2-bromo-3-methylbenzene

Principle and Rationale

The first step in the sequence is the protection of the acidic phenolic proton of the starting material, 2-bromo-6-methylphenol.[7] This is critical for two reasons: 1) the free hydroxyl group would interfere with the subsequent organometallic reaction by quenching the strongly basic organolithium reagent, and 2) the benzyl ether serves as a stable protecting group that can be selectively removed later in a synthetic sequence if desired. The Williamson ether synthesis is a classic and highly efficient method for this transformation, involving the deprotonation of the phenol with a suitable base followed by nucleophilic substitution on benzyl bromide.[8]

Experimental Protocol: Benzylation of 2-Bromo-6-methylphenol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-methylphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (MeCN) to a concentration of approximately 0.5 M.

-

Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq.) to the stirring suspension at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with 1 M NaOH (2x) to remove any unreacted phenol, water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil, 1-(benzyloxy)-2-bromo-3-methylbenzene, is often of sufficient purity (>95%) for the next step. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Part 2: Lithiation-Borylation to Form the Boronic Acid

Principle and Rationale

This is the key bond-forming step of the synthesis. The transformation relies on a lithium-halogen exchange reaction, where the bromine atom on the aromatic ring is swapped for a lithium atom using a strong organolithium base, typically n-butyllithium (n-BuLi).[9] This reaction must be conducted at very low temperatures (typically -78°C) to prevent undesired side reactions and decomposition of the highly reactive aryllithium intermediate.

The newly formed aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a borate ester, such as triisopropyl borate [B(OiPr)₃]. This forms a boronate complex. Subsequent acidic work-up hydrolyzes the borate ester to furnish the final this compound.[10]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), charge a dry, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel with 1-(benzyloxy)-2-bromo-3-methylbenzene (1.0 eq.). Dissolve it in anhydrous tetrahydrofuran (THF) (to approx. 0.2 M).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq., typically 2.5 M in hexanes) dropwise via syringe or dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed -70°C. Stir the resulting solution at -78°C for 1 hour.[9]

-

Borylation: In a separate dry flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78°C. After the addition is complete, stir the reaction mixture at -78°C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0°C in an ice bath and quench by the slow, careful addition of 1 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc) (3x). Combine the organic layers.

-

Work-up: Wash the combined organic extracts with water (1x) and then brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Part 3: Purification and Characterization

Challenges and Solutions

Arylboronic acids present unique purification challenges. They are known to be difficult to purify via standard silica gel chromatography due to their polarity and tendency to streak or decompose on the column.[11][12] Furthermore, they can readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate characterization.[11]

A robust and scalable method for purification involves an acid-base extraction, which leverages the acidic nature of the boronic acid functional group.[12][13] The crude product is dissolved in an organic solvent and treated with an aqueous base to form the water-soluble boronate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind. Re-acidification of the aqueous layer then precipitates the pure boronic acid.

Purification Protocol

-

Base Extraction: Dissolve the crude product in diethyl ether or ethyl acetate. Extract the organic solution with 1 M NaOH (3x). Combine the aqueous layers.

-

Organic Impurity Removal: Wash the combined basic aqueous layers with diethyl ether (2x) to remove any remaining neutral organic impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl with vigorous stirring. A white precipitate of the pure boronic acid should form.

-

Isolation: Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water, and then with a small amount of cold hexanes.

-

Drying: Dry the purified this compound under high vacuum to a constant weight.

Data Presentation

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₄H₁₅BO₃ |

| Molecular Weight | 242.08 g/mol |

| Yield (Overall) | 60-75% |

| Purity (by ¹H NMR) | >98% |

| CAS Number | 177190-68-0[14] |

Part 4: Application in Suzuki-Miyaura Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing access to complex biaryl structures.[15][16]

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

This reaction's tolerance for a wide variety of functional groups and its typically high yields make it a favored method in the pharmaceutical industry for late-stage functionalization and library synthesis.[1][4]

Conclusion

The is a multi-step process that requires careful control of reaction conditions, particularly during the critical lithiation-borylation step. By following the detailed protocols outlined in this guide—from the initial protection of 2-bromo-6-methylphenol to the final acid-base purification—researchers can reliably produce this high-value chemical intermediate. The successful synthesis of this building block opens the door to a vast chemical space accessible through Suzuki-Miyaura cross-coupling, enabling the continued development of novel and complex molecules for drug discovery and materials science.

References

- A wide range of aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] were readily synthesized. Purifying aryl boronic esters by conventional silica gel chromatography is generally challenging; however, these introduced derivatives are easily purified on silica gel and isolated in excellent yields. (2022). American Chemical Society.

- Anderson, K. W., et al. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

- A user on Reddit discusses various methods for purifying boronic acids, including recrystallization, forming diethanolamine adducts, and sorbitol extraction. (2017). Reddit.

- A patent describing a process for the purification of boronic acid and its derivatives through salt formation and extraction. (n.d.).

- Researchers on ResearchGate discuss various methods for purifying boronic acids and boronate esters, including recrystallization, derivatization, and chromatography. (2016).

- Silva, F., et al. (2020).

- A review on the synthesis and medicinal perspective of boron chemicals in drug discovery and development. (n.d.). MDPI.

- ChemicalBook provides properties and supplier information for this compound (CAS 177190-68-0). (n.d.). ChemicalBook.

- Aggarwal, V. K., et al. (2017).

- PubChem provides chemical information for 2-Bromo-6-methylphenol (CID 11095329). (n.d.). PubChem.

- A rapid, anhydrous Suzuki–Miyaura cross-coupling of alkylboronic esters with aryl halides is described. (n.d.).

- A procedure for benzylic Suzuki-Miyaura cross-coupling under microwave conditions has been developed. (n.d.).

- An article discussing the importance of high-purity boronic acids for successful Suzuki-Miyaura cross-coupling reactions. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.

- Plescia, J., & Moitessier, N. (2020). Design and Discovery of Boronic Acid Drugs. European Journal of Medicinal Chemistry.

- McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters.

- A video explaining the Suzuki cross-coupling reaction, including the preparation of boronic acids from aryl halides. (2020). Chem Help ASAP via YouTube.

- An application note detailing the regioselective lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). BenchChem.

-

A study describing the synthesis of 2,3-Dihydrobenzo[d][11][17]oxaphospholes, including a procedure for the benzylation of 2-bromophenol. (2024). MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromo-6-methylphenol | C7H7BrO | CID 11095329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1,3]oxaphospholes [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 14. This compound | 177190-68-0 [amp.chemicalbook.com]

- 15. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]

- 17. reddit.com [reddit.com]

An In-Depth Technical Guide to 2-(Benzyloxy)-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-3-methylphenylboronic acid, registered under CAS number 177190-68-0, is a versatile organoboron compound increasingly recognized for its utility in synthetic organic chemistry.[1] As a member of the boronic acid family, its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[2][3][4] The strategic placement of the benzyloxy and methyl groups on the phenyl ring offers unique steric and electronic properties, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its synthesis, characterization, applications, and handling, designed to empower researchers in leveraging this reagent to its full potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 177190-68-0 | [1] |

| Molecular Formula | C₁₄H₁₅BO₃ | [1] |

| Molecular Weight | 242.08 g/mol | [1] |

| Boiling Point (Predicted) | 440.7 ± 55.0 °C | |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | |

| pKa (Predicted) | 8.67 ± 0.53 |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Benzylation of 2-Bromo-3-methylphenol

The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a standard Williamson ether synthesis, which proceeds via an Sₙ2 reaction between the phenoxide and benzyl bromide.

Experimental Protocol:

-

To a stirred solution of 2-bromo-3-methylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(benzyloxy)-2-bromo-3-methylbenzene.

Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Refluxing ensures a sufficient reaction rate.

Step 2: Borylation of 1-(Benzyloxy)-2-bromo-3-methylbenzene

The second step is a lithium-halogen exchange followed by borylation. This method is widely used for the synthesis of arylboronic acids from aryl halides.

Experimental Protocol:

-

Dissolve 1-(benzyloxy)-2-bromo-3-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

-

Add triisopropyl borate (1.2 eq) dropwise to the aryllithium species, ensuring the temperature remains at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude this compound can then be purified.

Causality: The low temperature (-78 °C) is crucial to prevent side reactions of the highly reactive aryllithium intermediate. Triisopropyl borate acts as the boron source. Acidic workup is necessary to hydrolyze the boronate ester intermediate to the desired boronic acid.

Characterization

Upon successful synthesis, the structure and purity of this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation.

-

¹H NMR : Expect to see characteristic signals for the aromatic protons on both the phenylboronic acid and benzyl groups, a singlet for the benzylic methylene protons (around 5.0-5.2 ppm), and a singlet for the methyl group protons (around 2.2-2.4 ppm). The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

-

¹³C NMR : The spectrum will show distinct signals for all 14 carbons. The carbon attached to the boron atom will have a characteristic chemical shift.

-

-

Mass Spectrometry (MS) : To confirm the molecular weight of the compound.

-

Melting Point (mp) : Determination of the melting point is a good indicator of purity. For comparison, the related compound 2-(benzyloxy)phenylboronic acid has a melting point of 105-110 °C.[2]

-

Infrared (IR) Spectroscopy : To identify functional groups, such as the O-H stretch of the boronic acid and the C-O stretch of the ether.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and high functional group tolerance.[3][4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

Aryl bromide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)

Experimental Protocol:

-

To a Schlenk flask, add the aryl bromide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst under a positive flow of the inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Trustworthiness: The choice of catalyst, base, and solvent system is critical and may require optimization for specific substrates. For example, sterically hindered coupling partners may require more active catalysts with bulky phosphine ligands. The use of an inert atmosphere is essential to prevent the degradation of the palladium(0) catalyst.

Purification and Handling

Purification

Crude this compound can be challenging to purify by standard silica gel chromatography due to its polar nature. However, several methods can be employed:

-

Recrystallization : This is often the most effective method for purifying boronic acids. A suitable solvent system (e.g., hot ethanol, water, or a mixture) should be determined experimentally.

-

Acid-Base Extraction : Boronic acids are weakly acidic and can be converted to their boronate salts with a base. This allows for their separation from non-acidic impurities. The boronic acid can be regenerated by acidification.

-

Column Chromatography : If chromatography is necessary, it is advisable to use a less polar solvent system and to run the column relatively quickly to minimize decomposition on the silica gel.

Storage and Handling

Boronic acids can be sensitive to air and moisture, which can lead to decomposition.[5][6][7]

-

Storage : this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[5][6] For long-term storage, refrigeration is recommended.

-

Handling : Due to its potential as an irritant and its air-sensitivity, it should be handled in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust.

References

-

How to Store Boric Acid. (n.d.). Lab Alley. Retrieved January 17, 2026, from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 17, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0256875). (n.d.). NP-MRD. Retrieved January 17, 2026, from [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

-

13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000202). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

-

13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218187). (n.d.). NP-MRD. Retrieved January 17, 2026, from [Link]

-

3-benzyloxy-2-methyl propanoate. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

Characterization of binding of 3H-SCH 23390 to dopamine D-1 receptors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis of benzyloxycyanophenylboronic esters. (2005). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]

-

Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][5][9]oxaphospholes. (2024). MDPI. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | 177190-68-0 [amp.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. laballey.com [laballey.com]

- 6. ossila.com [ossila.com]

- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. digibuo.uniovi.es [digibuo.uniovi.es]

An In-depth Technical Guide to 2-(Benzyloxy)-3-methylphenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Benzyloxy)-3-methylphenylboronic acid, a versatile reagent in modern organic synthesis. With a focus on practical application and mechanistic understanding, this document serves as a critical resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science. We will delve into its physicochemical properties, synthesis, and key applications, with a special emphasis on its role in the Suzuki-Miyaura cross-coupling reaction.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 177190-68-0 | [1] |

| Molecular Formula | C₁₄H₁₅BO₃ | [1] |

| Molecular Weight | 242.08 g/mol | [1] |

| Boiling Point (Predicted) | 440.7 ± 55.0 °C | |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | |

| pKa (Predicted) | 8.67 ± 0.53 |

Synthesis of this compound

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate. For this compound, a common synthetic route starts from 2-bromo-1-(benzyloxy)-3-methylbenzene.

Experimental Protocol: A General Approach

The following is a generalized, yet detailed, protocol based on established methods for the synthesis of similar arylboronic acids.

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 2-bromo-1-(benzyloxy)-3-methylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.

-

Add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M) until the solution is acidic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactivity and Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and substituted aromatic systems, which are prevalent motifs in pharmaceuticals and functional materials.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organohalide (Ar¹-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), upon activation by a base, transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.

Exemplary Protocol for Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its utility in the synthesis of potential pharmaceutical and materials science targets makes a thorough understanding of its properties, synthesis, and reactivity essential for researchers and developers in these fields. This guide provides a foundational understanding to facilitate its effective and safe use in the laboratory.

References

Sources

2-(Benzyloxy)-3-methylphenylboronic acid molecular weight

An In-Depth Technical Guide to 2-(Benzyloxy)-3-methylphenylboronic Acid: Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Executive Summary

This compound is a specialized organic reagent that serves as a critical building block in modern synthetic chemistry. With a molecular formula of C₁₄H₁₅BO₃ and a molecular weight of 242.08 g/mol , its structure is uniquely tailored for advanced applications, particularly in the synthesis of complex molecular architectures.[1][2][3] The presence of the boronic acid functional group makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The benzyloxy group serves as a robust protecting group for a phenol, while the methyl substituent provides steric and electronic influence, allowing for the precise construction of highly substituted biaryl systems. This guide provides an in-depth analysis of its physicochemical properties, outlines a validated synthetic protocol, details its primary application in Suzuki-Miyaura coupling, and covers essential safety and handling procedures for laboratory use. It is intended for researchers, chemists, and drug development professionals who leverage sophisticated chemical tools to construct novel and pharmacologically relevant molecules.

Introduction to Arylboronic Acids and the Subject Compound

Arylboronic acids are a cornerstone class of reagents in organic synthesis, celebrated for their stability, low toxicity, and exceptional versatility. Their utility exploded with the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[4] This reaction has become indispensable in the pharmaceutical industry for constructing the biaryl and heteroaryl scaffolds prevalent in many drug candidates.[5]

This compound belongs to this vital class of compounds. Its structure is strategically designed for multi-step syntheses:

-

The Boronic Acid Moiety [-B(OH)₂]: The reactive center for the Suzuki-Miyaura coupling, enabling the formation of a new C-C bond with an aryl or vinyl halide/triflate.

-

The Benzyloxy Group [-OCH₂Ph]: A stable and sterically demanding protecting group for the ortho-hydroxyl functionality. It is resistant to the basic conditions of the Suzuki coupling and can be selectively removed later in a synthetic sequence via hydrogenolysis to reveal the phenol.

-

The Methyl Group [-CH₃]: Positioned meta to the boronic acid, this group introduces steric bulk and electronic modulation that can influence the geometry and reactivity of the molecule and the final coupled product.

This combination of features makes this compound a high-value intermediate for accessing sterically hindered and electronically tuned biaryl compounds, which are often challenging to synthesize via other methods.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are crucial for its effective use in synthesis. The data below, including predicted values, provides a baseline for experimental planning.

| Property | Value | Source |

| Molecular Weight | 242.08 g/mol | [1][3][6] |

| Molecular Formula | C₁₄H₁₅BO₃ | [1][3][6] |

| CAS Number | 177190-68-0 | [1][2] |

| Boiling Point (Predicted) | 440.7 ± 55.0 °C | [1] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.67 ± 0.53 | [1] |

Characterization: Standard analytical techniques are used to confirm the identity and purity of the compound.

-

¹H NMR: Will show characteristic peaks for the aromatic protons on both the phenyl and benzyl rings, a singlet for the methyl group, and a singlet for the benzylic methylene protons. The boronic acid protons may appear as a broad singlet.

-

¹³C NMR: Will display distinct signals for all 14 carbon atoms, including the C-B bond, which appears at a characteristic downfield shift.

-

Mass Spectrometry (MS): ESI-MS will typically show the [M-H]⁻ or [M+Na]⁺ ion, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Will exhibit a strong, broad O-H stretch for the boronic acid group (around 3200-3600 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and C=C stretches for the aromatic rings.

Synthesis and Purification

While numerous vendors supply this reagent, an understanding of its synthesis is critical for troubleshooting and for situations requiring in-house preparation. A common and reliable method involves the borylation of an organometallic intermediate derived from the corresponding aryl halide.

Proposed Synthetic Pathway

The most direct route begins with 2-bromo-1-(benzyloxy)-3-methylbenzene. This precursor undergoes a metal-halogen exchange to form an organolithium species, which is then quenched with a trialkyl borate electrophile. Subsequent acidic hydrolysis yields the desired boronic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Bromo-1-(benzyloxy)-3-methylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-bromo-1-(benzyloxy)-3-methylbenzene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

-

Expert Insight: The exclusion of atmospheric moisture and oxygen is paramount. Organolithium reagents are extremely reactive towards water and are readily oxidized. Flame-drying the glassware and using an inert atmosphere prevents quenching of the intermediate and ensures high yields.

-

-

Formation of the Organolithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Self-Validating Check: The reaction mixture will typically change color (e.g., to yellow or orange), indicating the formation of the organolithium species. Progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or GC-MS to check for deuterium incorporation.

-

-

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The reaction is often exothermic; slow addition is crucial. Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Expert Insight: Triisopropyl borate is used as the boron electrophile. It is less reactive than trimethyl borate, offering better control. The reaction must be kept cold during addition to prevent side reactions, such as the addition of a second equivalent of the organolithium to the newly formed boronic ester.

-

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by slowly adding 2 M HCl. Stir vigorously for 1 hour until two clear layers form.

-

Expert Insight: The acidic workup hydrolyzes the boronic ester to the desired boronic acid and neutralizes any remaining base. Vigorous stirring ensures complete hydrolysis.

-

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern medicinal chemistry.[4][5]

General Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Sources

- 1. This compound | 177190-68-0 [amp.chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 3-(Benzyloxy)-2-methylphenylboronic acid | 2377609-25-9 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Benzyloxy)-4-methylphenylboronic acid | C14H15BO3 | CID 46739752 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-3-methylphenylboronic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape of Boronic Acids

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a deep dive into the solubility characteristics of 2-(Benzyloxy)-3-methylphenylboronic acid. In the realm of modern synthetic chemistry, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a thorough understanding of a reagent's solubility is not merely academic—it is fundamental to reaction optimization, purification, and ultimately, the successful synthesis of complex molecules.[1][2]

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry and analogous data from structurally similar boronic acids to provide a robust predictive framework. We will explore the theoretical underpinnings of its solubility, present methodologies for its empirical determination, and discuss the practical implications for its use in the laboratory.

Physicochemical Profile of this compound

This compound is an organoboron compound featuring a phenylboronic acid scaffold substituted with a benzyloxy and a methyl group. These substituents play a crucial role in defining its physical and chemical properties, including its solubility.

| Property | Value | Source |

| CAS Number | 177190-68-0 | [3][4] |

| Molecular Formula | C₁₄H₁₅BO₃ | [3][4] |

| Molecular Weight | 242.08 g/mol | [3][4] |

| Predicted Boiling Point | 440.7 ± 55.0 °C | [3] |

| Predicted Density | 1.17 ± 0.1 g/cm³ | [3] |

| Predicted pKa | 8.67 ± 0.53 | [3] |

The presence of the boronic acid functional group, -B(OH)₂, imparts the ability to act as both a hydrogen bond donor and acceptor, suggesting a propensity for solubility in polar solvents. The benzyloxy and methyl groups, however, introduce significant nonpolar character, which will influence its solubility in less polar organic media.

The Interplay of Factors Governing Solubility

The solubility of boronic acids is a more complex phenomenon than that of typical organic compounds due to a key chemical equilibrium: the dehydration to form cyclic anhydrides known as boroxines.[5][6] This, along with other factors, must be considered when predicting or determining solubility.

The Boronic Acid-Boroxine Equilibrium

Boronic acids can undergo reversible dehydration to form a six-membered ring containing three boron and three oxygen atoms.

Caption: Reversible dehydration of boronic acids to boroxines.

This equilibrium is influenced by the solvent, temperature, and the electronic and steric nature of the substituents on the aryl ring.[6] The formation of the less polar boroxine can significantly decrease solubility in polar solvents. This is a critical consideration, as commercial boronic acids often exist as a mixture of the acid and its anhydride.[6]

Solvent Polarity and Hydrogen Bonding

The "-B(OH)₂" group can form strong hydrogen bonds. Therefore, solvents capable of hydrogen bonding are generally effective at dissolving boronic acids.

-

Protic Solvents (e.g., alcohols): These can act as both hydrogen bond donors and acceptors, leading to good solubility.

-

Polar Aprotic Solvents (e.g., THF, acetone, DMSO): These can accept hydrogen bonds from the boronic acid's hydroxyl groups, also promoting solubility. Phenylboronic acid, for instance, exhibits high solubility in ethers and ketones.[6][7]

-

Nonpolar Solvents (e.g., hydrocarbons): These are generally poor solvents for boronic acids due to the polarity of the -B(OH)₂ group. Phenylboronic acid has very low solubility in methylcyclohexane.[6][7]

For this compound, the large, nonpolar benzyloxy group will enhance its solubility in less polar solvents like ethers and chlorinated solvents compared to unsubstituted phenylboronic acid, while the boronic acid moiety will ensure some solubility in more polar media.

The Influence of Substituents

The type and position of substituents on the phenyl ring significantly affect the properties of boronic acids, including their solubility.[5] In the case of our target molecule:

-

2-(Benzyloxy) group: This bulky, electron-donating group can influence the crystal packing of the solid, potentially affecting the energy required to dissolve the compound. Its largely nonpolar nature will favor solubility in solvents of moderate to low polarity.

-

3-Methyl group: This small, electron-donating group has a lesser, but still present, effect on the overall polarity and steric environment of the molecule.

Predicted Solubility Profile of this compound

Based on the principles discussed, a qualitative solubility profile can be predicted. For a more quantitative estimation, we can look at data for structurally similar compounds like phenylboronic acid and its substituted derivatives.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | High | The ether oxygen can accept hydrogen bonds, and the overall nonpolar character of the solvent can accommodate the benzyloxy and methyl groups. Ethers are often excellent solvents for Suzuki-Miyaura reactions.[6] |

| Ketones | Acetone, 3-Pentanone | High to Moderate | Similar to ethers, the carbonyl oxygen is a good hydrogen bond acceptor. Phenylboronic acid shows good solubility in ketones.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can solvate the nonpolar portions of the molecule well. The solubility of phenylboronic acid in chloroform is moderate.[7] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | While these are polar, protic solvents, the large nonpolar benzyloxy group may limit high solubility. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | These nonpolar solvents are unlikely to effectively solvate the polar boronic acid group. |

| Aliphatic Hydrocarbons | Hexanes, Cyclohexane | Very Low | The significant polarity mismatch makes these poor solvents. Hydrocarbons are often used to precipitate or wash impurities from boronic acids.[6] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are strong hydrogen bond acceptors and highly polar, generally good solvents for a wide range of organic compounds. |

Experimental Determination of Solubility: A Validated Protocol

Due to the complexities of the boronic acid-boroxine equilibrium, the dynamic (or synthetic) method is a robust and reliable technique for determining solubility.[5][8] This method involves observing the temperature at which a known composition of solute and solvent becomes a single phase upon controlled heating.

Experimental Workflow

Caption: Dynamic method for solubility determination.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh this compound and the chosen organic solvent into a jacketed glass vessel to create a biphasic sample of a known composition.[8]

-

Heating and Stirring: The vessel is connected to a circulating bath for precise temperature control. The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to ensure thermal equilibrium.[8]

-

Detection of Dissolution: The point of complete dissolution (the "clear point") can be determined visually or, for higher accuracy, by using a light transmission probe. At the clear point, the turbidity of the solution drops sharply.

-

Data Recording: The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific concentration.

-

Data Analysis: By repeating this procedure for several different compositions, a temperature-solubility curve can be constructed, providing a comprehensive solubility profile in that solvent.

Safety and Handling Considerations

As with any chemical reagent, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[10]

-

Storage: Store in a cool, dry place, tightly sealed to protect from moisture, which can affect the boronic acid-boroxine equilibrium.[9][11] Some boronic acids are stored under inert gas and refrigerated.[9]

-

Hazards: Boronic acids may cause skin, eye, and respiratory irritation.[9] Consult the Safety Data Sheet (SDS) for specific hazard information.[9][10]

Conclusion: A Framework for Practical Application

This guide provides a comprehensive framework for understanding and evaluating the solubility of this compound. While direct quantitative data remains elusive, the principles of physical organic chemistry, coupled with data from analogous compounds, offer a strong predictive basis for solvent selection. The provided experimental protocol for the dynamic method offers a clear and validated path for researchers to determine precise solubility data in their solvents of interest. A thorough understanding of these principles is indispensable for the effective use of this versatile reagent in the synthesis of novel chemical entities.

References

- Hall, D. G. (Ed.). (2011).

-

Baker, S. J., et al. (2004). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Domańska, U., et al. (2019). Solubility of investigated compounds in water. ResearchGate. [Link]

-

Pobudkowska, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4479–4486. [Link]

-

Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

-

PubChemLite. (n.d.). [2-(benzyloxy)-3,5-dimethylphenyl]boronic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Poplawska, M., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(16), 4899. [Link]

-

Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

-

Li, M., et al. (2013). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. ACS Omega, 2(1), 113-120. [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

-

ResearchGate. (2002). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. [Link]

-

ResearchGate. (2007). Solubility of benzilic acid in select organic solvents at 298.15 K. [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)-4-methylphenylboronic acid. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | 177190-68-0 [amp.chemicalbook.com]

- 4. This compound | 177190-68-0 [amp.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. combi-blocks.com [combi-blocks.com]

A Technical Guide to the Commercial Availability and Application of 2-(Benzyloxy)-3-methylphenylboronic Acid for Pharmaceutical Research

Abstract: This technical guide provides an in-depth analysis of 2-(Benzyloxy)-3-methylphenylboronic acid, a key building block for researchers in medicinal chemistry and drug development. The document covers the compound's physicochemical properties, details its commercial availability from various suppliers, and outlines essential protocols for quality verification, handling, and storage. Furthermore, it offers expert insight into its primary application in Suzuki-Miyaura cross-coupling reactions, complete with a detailed experimental workflow and mechanistic diagrams. This guide is intended to serve as a comprehensive resource for scientists leveraging this versatile reagent in the synthesis of novel chemical entities.

Introduction: The Strategic Value of Boronic Acids in Drug Discovery

Organoboron compounds, particularly boronic acids, are foundational pillars in modern synthetic chemistry. Their stability, low toxicity, and versatile reactivity make them indispensable reagents.[1] The advent of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), revolutionized cancer therapy and underscored the therapeutic potential of this chemical class.[1][2]

Substituted phenylboronic acids are especially prized as intermediates in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[2] This reaction's robustness and functional group tolerance have made it a cornerstone of drug discovery programs. The specific compound, this compound, incorporates a benzyloxy pharmacophore, a structural motif found in various biologically active molecules, including potent and selective monoamine oxidase B (MAO-B) inhibitors for potential Parkinson's disease treatment.[3][4] This guide provides researchers with the critical information needed to source, validate, and effectively utilize this high-value chemical building block.

Compound Profile: this compound

A thorough understanding of a reagent's properties is the first step toward its successful application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 177190-68-0 | [5][6] |

| Molecular Formula | C₁₄H₁₅BO₃ | [5][6] |

| Molecular Weight | 242.08 g/mol | [5][6] |

| Appearance | Solid | |

| Melting Point | 105-110 °C | |

| Boiling Point | 440.7 ± 55.0 °C (Predicted) | [5][6] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [5][6] |

| pKa | 8.67 ± 0.53 (Predicted) | [5][6] |

Commercial Availability and Procurement Workflow

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research to bulk manufacturing. The procurement and validation process is a critical workflow to ensure experimental reproducibility.

Caption: Procurement and Quality Control Workflow.

The following table lists several commercial suppliers for this compound. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Example Purity | Available Quantities |

| ChemicalBook | Varies by vendor | Gram to Kilogram scale |

| Sigma-Aldrich (Merck) | Check website | Research quantities |

| Santa Cruz Biotechnology | ≥98% | Gram scale |

| BLDpharm | ≥97% | Milligram to Gram scale |

| AChemBlock | ≥95% | Gram scale |

Note: Availability and purity are subject to change. This list is not exhaustive.

Quality Assurance, Handling, and Storage

Expertise in Action: The Rationale for In-House QC While suppliers provide a CoA, batch-to-batch variability is an inherent risk in chemical synthesis. Boronic acids, in particular, can exist in equilibrium with their anhydride form (a trimeric boroxine), which can affect reactivity and stoichiometry. Therefore, performing in-house Quality Control (QC) is a self-validating step that ensures the integrity of your starting material. Standard QC methods include:

-

¹H and ¹³C NMR: To confirm the chemical structure and identify organic impurities.

-

LC-MS: To verify purity and confirm the molecular weight.

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.

Safe Handling and Storage Protocols Based on safety data sheets for analogous compounds, proper handling and storage are crucial for user safety and reagent longevity.[7]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat. The compound is classified as causing skin and serious eye irritation.[6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] For long-term stability and to minimize anhydride formation, storage at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

Key Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug development is as a coupling partner in Suzuki-Miyaura reactions. This reaction forges a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, a transformative step in building molecular complexity.[9]

The Catalytic Cycle: A Mechanistic Overview The reaction is catalyzed by a Palladium(0) complex. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Field-Proven Experimental Protocol This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize 2-(Benzyloxy)-3-methyl-1,1'-biphenyl.

Materials:

-

This compound (1.0 eq)

-

Bromobenzene (Aryl Halide, 1.1 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (Catalyst, 0.02 eq)

-

Triphenylphosphine [PPh₃] (Ligand, 0.04 eq)

-

Potassium Carbonate [K₂CO₃] (Base, 2.0 eq)

-

Toluene/Water (Solvent, 10:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, bromobenzene, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the toluene solvent. Causality Note: Pre-mixing the catalyst and ligand allows for the in-situ formation of the active Pd(0) species, which is crucial for initiating the catalytic cycle.

-

Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the toluene/water solvent mixture to the flask, followed by the catalyst/ligand solution via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the boronic acid starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biphenyl product.

Conclusion

This compound is a commercially accessible and highly valuable reagent for pharmaceutical research and development. Its utility, primarily as a precursor in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures relevant to drug discovery. By following the procurement, validation, and application protocols outlined in this guide, researchers can confidently and safely integrate this building block into their synthetic strategies, accelerating the path toward novel therapeutic agents.

References

-

3-(benzyloxy)-4-methylphenylboronic acid suppliers USA. WorldOfChemicals. [Link]

-

(2-(Benzyloxy)-3-isopropylphenyl)boronic acid. PubChem, National Center for Biotechnology Information. [Link]

-

(2-(Benzyloxy)-5-methylphenyl)boronic acid. Lead Sciences. [Link]

-

3-(Benzyloxy)-4-methylphenylboronic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964. [Link]

-

Wang, Y., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-14. [Link]

-

Santos, M. A. R., & Marques, S. M. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3748. [Link]

-

Kharas, G., et al. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22439. [Link]

-

Kluck, R. M., et al. (2020). Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer. Biochemical Society Transactions, 48(4), 1333-1350. [Link]

-

{[3-(Benzyloxy)phenyl]methyl}boronic acid. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 177190-68-0 [amp.chemicalbook.com]

- 6. This compound | 177190-68-0 [amp.chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. 3-苄氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Application of 2-(Benzyloxy)-3-methylphenylboronic Acid in Contemporary Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The pursuit of novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern medicinal chemistry. Within the vast armamentarium of synthetic building blocks, substituted phenylboronic acids have emerged as indispensable tools, primarily through their utility in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the applications of a specific, yet versatile reagent: 2-(Benzyloxy)-3-methylphenylboronic acid. We will delve into its strategic importance in the synthesis of complex biaryl scaffolds, which are prevalent in a multitude of clinically relevant molecules. This guide will elucidate the underlying chemical principles, provide detailed experimental protocols for its use in Suzuki-Miyaura coupling, and present a case study on its application in the synthesis of precursors for bioactive molecules, thereby offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Privileged Status of Biaryl Scaffolds in Drug Discovery

The biaryl motif, characterized by two directly connected aromatic rings, is a privileged structure in medicinal chemistry. Its prevalence stems from its ability to provide a rigid scaffold that can effectively orient pharmacophoric groups for optimal interaction with biological targets. Furthermore, the torsional angle between the two aryl rings can be modulated to fine-tune the compound's three-dimensional shape and, consequently, its biological activity and pharmacokinetic properties. Numerous blockbuster drugs across various therapeutic areas, including anti-inflammatory agents, kinase inhibitors, and angiotensin II receptor antagonists, feature a biaryl core, underscoring its significance in the design of new chemical entities.

The synthesis of these vital biaryl structures has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound, typically a boronic acid, and an organic halide in the presence of a palladium catalyst and a base.[2] The mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids have cemented the Suzuki-Miyaura coupling as a cornerstone of modern organic synthesis and medicinal chemistry.[3]

This compound: A Key Intermediate for Substituted Biaryl Synthesis

This compound is a strategically important building block for the synthesis of 2-hydroxy-3-methyl-substituted biaryl compounds. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be readily removed in the later stages of a synthetic sequence to unmask the free phenol. The ortho-methyl group provides steric influence that can impact the conformation of the final biaryl product and its interaction with a biological target.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is paramount for its effective utilization in synthesis.

| Property | Value |

| CAS Number | 177190-68-0 |

| Molecular Formula | C₁₄H₁₅BO₃ |

| Molecular Weight | 242.08 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and THF |

Synthesis of this compound

While commercially available, understanding the synthesis of this reagent provides valuable insights into its purity and potential impurities. A common synthetic route involves the ortho-lithiation of 2-bromo-1-(benzyloxy)-3-methylbenzene followed by quenching with a trialkyl borate and subsequent hydrolysis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in medicinal chemistry is its participation in the Suzuki-Miyaura cross-coupling reaction to generate substituted biaryl compounds.[4] This reaction provides a powerful and versatile method for constructing the core structures of numerous biologically active molecules.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: Synthesis of a 2-(Benzyloxy)-3-methylbiaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene/Water (4:1 mixture)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Deprotection of the Benzyloxy Group:

The benzyloxy protecting group can be readily removed by catalytic hydrogenation.

-

Dissolve the biaryl compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the 2-hydroxy-3-methylbiaryl product.

Case Study: Synthesis of a Precursor for Bioactive Molecules

While direct application of this compound in the synthesis of a marketed drug is not prominently documented, its utility can be exemplified by its role in the synthesis of key intermediates for classes of compounds with known biological activity, such as precursors to anti-inflammatory agents or pesticides. For instance, the synthesis of 2-methyl-3-biphenylmethanol, a key intermediate for the pyrethroid insecticide bifenthrin, utilizes a Suzuki coupling to form the 2-methyl-3-phenyl scaffold.[5] A similar strategy employing this compound would yield a precursor to 2-hydroxy-3-methyl-biaryl methanols, which are valuable synthons in medicinal chemistry.

Hypothetical Synthetic Route to a Bioactive Core

The following scheme illustrates a plausible synthetic route to a 2-hydroxy-3-methyl-biaryl core structure, a scaffold found in various bioactive compounds, including potential COX-2 inhibitors.[6]

This 3,4'-dimethyl-[1,1'-biphenyl]-2-ol scaffold can be further functionalized to explore structure-activity relationships (SAR) for various biological targets. The presence of the hydroxyl and methyl groups provides handles for derivatization and can influence the binding mode and selectivity of the final compounds.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in its application in the Suzuki-Miyaura cross-coupling reaction to construct sterically hindered and electronically diverse 2-hydroxy-3-methyl-biaryl scaffolds. The strategic use of the benzyloxy protecting group allows for the late-stage introduction of a free phenol, a common pharmacophoric element. While direct examples of its incorporation into marketed drugs are not abundant in the public domain, its potential for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates is significant. As the demand for novel chemical entities with precisely controlled three-dimensional structures continues to grow, the importance of strategically substituted boronic acids like this compound in the drug discovery pipeline is set to increase. Future research will likely focus on expanding the scope of its application in the synthesis of complex natural products and in the development of novel catalysts that can further enhance the efficiency and selectivity of its coupling reactions.

References

-

Al-Ostoot, F. H., Geetha, D. V., Mohammed, Y. H. E., Akhileshwari, P., Sridhar, M. A., & Khanum, S. A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1538-1549. [Link][7]

-

Jain, Z. J., & Patel, H. H. (2020). Suzuki Coupling between Phenylboronic Acid and Aryl Halides. ResearchGate. [Link][2]

-

Penning, T. D., et al. (2000). Process for synthesizing COX-2 inhibitors. U.S. Patent No. 6,040,319. Washington, DC: U.S. Patent and Trademark Office. [6]

-

Molander, G. A., & Brown, A. R. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 2(11), 2365-2372. [Link][8]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link][9]

-

Singh, A. K., et al. (2017). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. [Link][4]

-

Nowak, G., & Siwek, A. (1995). Synthesis and Anti-Inflammatory Properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane. PubMed. [Link][10]

-

Reddy, P. K., et al. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 10(6), 133-140. [Link][11]

-

Abdel-Aziz, M., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(45), 31631-31646. [Link][12]

-

Chowdhury, C., & Mandal, S. K. (2012). Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. [Link][3]

-

Piron, J., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(15), 4993. [Link][13]

-

Szostak, M., & Szostak, R. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 1087-1098. [Link][14]

-